molecular formula C13H17BrN2O2 B2483440 Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate CAS No. 1457786-52-5

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

Cat. No. B2483440
CAS RN: 1457786-52-5
M. Wt: 313.195
InChI Key: KDYNRDBLDBILSS-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the CAS number 1457786-52-5 . It has a molecular weight of 313.19 and its molecular formula is C13H17BrN2O2 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate consists of a piperidine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ethyl group is attached to the carboxylate group, which is in turn attached to the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate are not fully detailed in the sources I found. It is known that its molecular weight is 313.20 and its molecular formula is C13H17BrN2O2 . More specific properties like boiling point, melting point, and solubility are not provided .

Scientific Research Applications

Role in Drug Design

Piperidines, including “Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities.

Use in Synthesis Reactions

Piperidine derivatives are used in intra- and intermolecular reactions leading to the formation of various other derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Chiral Optimization

In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

Biological Evaluation

Piperidine derivatives, including “Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate”, are subject to biological evaluation for potential drug discovery . This involves assessing their biological activity and pharmacological activity .

Role in Multicomponent Reactions

Piperidine derivatives are used in multicomponent reactions . These are highly efficient reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product .

properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYNRDBLDBILSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

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